3-Phenyl-1-(phenylsulfonyl)indole
Overview
Description
3-Phenyl-1-(phenylsulfonyl)indole is a chemical compound with the molecular formula C20H15NO2S . It is a derivative of indole, a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of this compound derivatives has been reported in various studies . For instance, three new 1-(phenylsulfonyl)indole derivatives, 3-acetyl-2-ethyl-1-(phenylsulfonyl)indole, 2-benzyl-1-(phenylsulfonyl)indole, and 3-trimethylsilylethynyl-1-(phenylsulfonyl)indole, have been synthesized . The synthesis of these derivatives involves various chemical reactions, including electrophilic substitution .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an indole skeleton with different ligands attached to the 2- and 3-sites of the indole ring . The angle between the mean planes of the indole and benzyl groups varies depending on the specific derivative .Chemical Reactions Analysis
Indole and its derivatives, including this compound, are highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring .Physical and Chemical Properties Analysis
This compound has a molecular weight of 333.4 and a predicted density of 1.22±0.1 g/cm3 . Its melting point is reported to be 144-146 °C .Scientific Research Applications
1. Structural Analysis and Crystallography
3-Phenyl-1-(phenylsulfonyl)indole and its derivatives have been extensively studied in crystallography. For instance, (Jasinski, Rinderspacher, & Gribble, 2009) explored the crystal structures of three new derivatives, revealing their geometric and packing parameters. Similarly, (Mannes, Kaur, Onyango, Gribble, & Jasinski, 2017) synthesized new derivatives and determined their structures using X-ray crystallography.
2. Chemistry and Synthesis
Several studies focus on the chemical synthesis and reactivity of this compound derivatives. For example, (Gribble, Qian, Alford, Kishbaugh, & Jones, 2010) showed that bis(phenylsulfonyl)-1H-indole is a novel electron-deficient indole, undergoing nucleophilic attack at C-3. In another study, (Gribble, Jiang, & Liu, 2002) developed an efficient synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles.
3. Interaction with DNA
Research by (Sivaraman, Subramanian, Velmurugan, Subramanian, & Seetharaman, 1996) investigated the interaction of a specific this compound derivative with calf thymus DNA, providing insights into its potential biological applications.
4. Computational and Theoretical Studies
Studies have also applied computational methods to understand these compounds. (Montgomery, Lopchuk, Gribble, & Jasinski, 2015) performed Density Functional Theory (DFT) calculations on cyano(phenylsulfonyl)indoles, correlating molecular orbital energies with electronic transitions.
Mechanism of Action
While the specific mechanism of action of 3-Phenyl-1-(phenylsulfonyl)indole is not mentioned in the retrieved papers, indole derivatives are known to exhibit a wide range of biological activities . For instance, some indole derivatives have shown inhibitory activity against Mycobacterium tuberculosis .
Safety and Hazards
According to the safety data sheet, 1-(Phenylsulfonyl)indole, which is structurally similar to 3-Phenyl-1-(phenylsulfonyl)indole, is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .
Future Directions
The synthesis and study of 3-Phenyl-1-(phenylsulfonyl)indole and its derivatives continue to be an area of interest in chemical research due to their diverse biological activities . Future research could focus on exploring the potential therapeutic applications of these compounds, as well as developing more efficient and environmentally friendly synthesis methods .
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-phenylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2S/c22-24(23,17-11-5-2-6-12-17)21-15-19(16-9-3-1-4-10-16)18-13-7-8-14-20(18)21/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXNNNXVKQSHAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455583 | |
Record name | 1-benzenesulfonyl-3-phenylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153827-73-7 | |
Record name | 1-benzenesulfonyl-3-phenylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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